molecular formula C22H23N5O B10755764 5-(2-Piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-indan-1-one Oxime

5-(2-Piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-indan-1-one Oxime

Cat. No.: B10755764
M. Wt: 373.5 g/mol
InChI Key: XUFXPPUENFNHAF-UHFFFAOYSA-N
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Description

5-(2-Piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-indan-1-one Oxime is a complex organic compound that features a combination of piperidine, pyridine, imidazole, and indanone moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-indan-1-one Oxime typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with appropriate precursors, the imidazole ring can be synthesized through a condensation reaction.

    Attachment of the Piperidine and Pyridine Rings: These rings can be introduced through nucleophilic substitution reactions.

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction.

    Oxime Formation: The final step involves the conversion of the ketone group in the indanone core to an oxime using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and imidazole rings.

    Reduction: Reduction reactions can target the oxime group, converting it back to the ketone.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a ligand for biological receptors.

    Medicine: Exploring its pharmacological properties for drug development.

    Industry: Potential use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-indan-1-one: The ketone analog without the oxime group.

    5-(2-Piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-indan-1-ol: The alcohol analog.

    5-(2-Piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-indan-1-one Hydrazone: The hydrazone analog.

Uniqueness

The presence of the oxime group in 5-(2-Piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-indan-1-one Oxime imparts unique chemical properties, such as increased stability and potential for forming hydrogen bonds, which can influence its biological activity and reactivity.

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[5-(2-piperidin-4-yl-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydroinden-1-ylidene]hydroxylamine

InChI

InChI=1S/C22H23N5O/c28-27-19-4-2-16-13-17(1-3-18(16)19)21-20(14-5-9-23-10-6-14)25-22(26-21)15-7-11-24-12-8-15/h1,3,5-6,9-10,13,15,24,28H,2,4,7-8,11-12H2,(H,25,26)

InChI Key

XUFXPPUENFNHAF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5

Origin of Product

United States

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